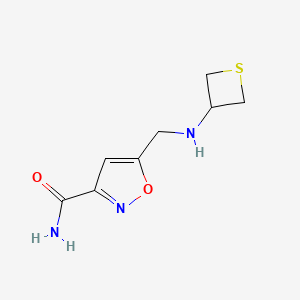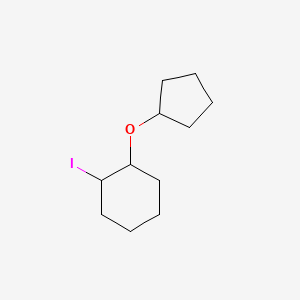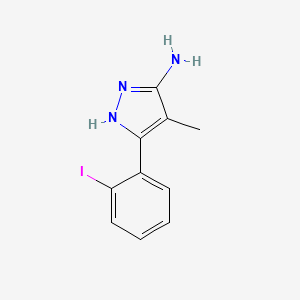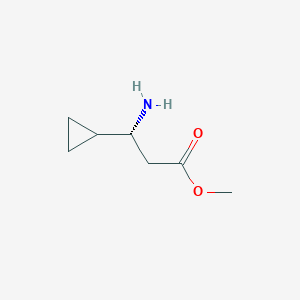
2-Methyl-1-(4-methyl(2-thienyl))propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(4-methyl(2-thienyl))propylamine is an organic compound with the molecular formula C₉H₁₅NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group attached to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl(2-thienyl))propylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Alkylation: The thiophene ring is then alkylated to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
2-Methyl-1-(4-methyl(2-thienyl))propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various alkylated or acylated amine derivatives.
科学研究应用
2-Methyl-1-(4-methyl(2-thienyl))propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-Methyl-1-(4-methyl(2-thienyl))propylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
2-Methylpropanamine: An alkylamine with a similar structure but lacking the thiophene ring.
4-Methylthiophene: A thiophene derivative without the propylamine group.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group instead of an amine.
Uniqueness
2-Methyl-1-(4-methyl(2-thienyl))propylamine is unique due to the combination of the thiophene ring and the propylamine group, which imparts distinct chemical and biological properties
属性
分子式 |
C9H15NS |
|---|---|
分子量 |
169.29 g/mol |
IUPAC 名称 |
2-methyl-1-(4-methylthiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-6(2)9(10)8-4-7(3)5-11-8/h4-6,9H,10H2,1-3H3 |
InChI 键 |
RZNSRAXWDOYEDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)









